molecular formula C10H12BNO4 B3032394 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid CAS No. 1613450-45-5

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid

Cat. No.: B3032394
CAS No.: 1613450-45-5
M. Wt: 221.02
InChI Key: YXCLOMVQWARTIR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid (CAS: 1489264-77-8) is a boronic acid derivative of the benzo[1,4]oxazine scaffold. This compound features a bicyclic structure with a boronic acid group at the 6-position, two methyl groups at the 2-position, and a ketone at the 3-position. Its molecular formula is C₁₂H₁₄BNO₄, with a molecular weight of 255.06 g/mol. The boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for carbon-carbon bond formation .

Properties

IUPAC Name

(2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO4/c1-10(2)9(13)12-7-5-6(11(14)15)3-4-8(7)16-10/h3-5,14-15H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCLOMVQWARTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(C(=O)N2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155868
Record name B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613450-45-5
Record name B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613450-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by boronation using boronic acid reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Applications/Features Reference
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid 2,2-dimethyl; 6-boronic acid 1489264-77-8 C₁₂H₁₄BNO₄ Cross-coupling reactions
8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester 8-chloro; boronic acid pinacol ester 943994-43-2 C₁₄H₁₇BClNO₄ Lab-scale synthesis; discontinued
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid Unsubstituted at 2-position; 6-boronic acid 1246765-28-5 C₈H₈BNO₄ Intermediate for heterocyclic drug candidates
7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid 7-nitro; 6-carboxylic acid N/A C₁₀H₈N₂O₆ Antiproliferative activity; nitro group enhances reactivity
AZD9977 (Pharmaceutical candidate) 7-fluoro; 6-carbonyl; amide side chain N/A C₂₄H₂₃FN₄O₅ Mineralocorticoid receptor modulator

Physical and Chemical Properties

Property 2,2-Dimethyl-3-oxo...boronic acid 8-Chloro-3-oxo...pinacol ester (3-Oxo...boronic acid)
Molecular Weight (g/mol) 255.06 309.55 192.96
Purity ≥95% (typical for boronic acids) ≥95% Not specified
Stability Air-sensitive; store inert Stable as pinacol ester Air-sensitive
Key Reactivity Suzuki coupling Requires deprotection Suzuki coupling

Biological Activity

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12BNO4
  • Molecular Weight : 221.02 g/mol
  • IUPAC Name : (2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid
  • CAS Number : 1613450-45-5

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:

  • Potassium Channels : Analogous compounds have shown to influence ATP-sensitive potassium channels (K_ATP), which play a crucial role in insulin release from pancreatic β-cells .
  • Calcium Entry Blockade : Some derivatives exhibit myorelaxant properties by acting as calcium entry blockers in vascular smooth muscle cells .

Insulin Release Modulation

Research indicates that 2,2-Dimethyl-3-oxo derivatives can modulate glucose-induced insulin release. The activity of certain derivatives was compared with known references like diazoxide. The findings suggest that specific substitutions enhance the potency of these compounds in stimulating insulin release from rat pancreatic islets.

CompoundActivity LevelReference
4-Cyanophenylthiourea-substituted benzoxazineHigh
DiazoxideModerate

Myorelaxant Activity

The compound also demonstrates significant myorelaxant activity. Studies have shown that certain derivatives effectively relax precontracted rat aortic rings, indicating their potential therapeutic use in managing vascular conditions.

CompoundMyorelaxant EffectConcentration Used
Benzoxazine 8eStrong10 μM
Benzoxazine 8fModerate80 mM KCl

Study on Insulin Release

In a study evaluating the effects of various benzoxazine derivatives on insulin release, it was found that the most active compound was the 4-cyanophenylthiourea-substituted benzoxazine. This compound significantly outperformed diazoxide in stimulating insulin secretion from pancreatic β-cells .

Vascular Smooth Muscle Relaxation

Another study focused on the myorelaxant properties of these compounds revealed that the benzoxazine derivatives could effectively relax vascular smooth muscle cells under depolarizing conditions. This suggests a potential application for treating hypertension or other vascular disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid

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